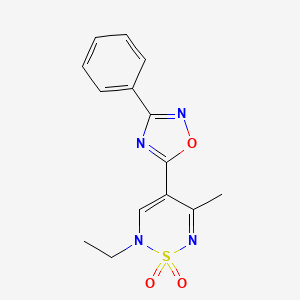

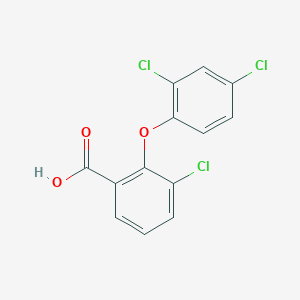

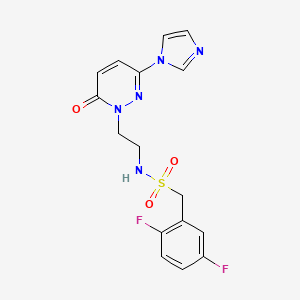

![molecular formula C13H12N4O B3012697 1-(2,5-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-醇 CAS No. 919052-16-7](/img/structure/B3012697.png)

1-(2,5-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-ol class, which is known for its potential biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in compounds with various pharmacological properties, including antimicrobial, antitumor, antiaggregating, and other activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives typically involves cyclization reactions under various conditions. For instance, cyclization of ortho-amino esters with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Palladium-catalyzed C-C coupling reactions are also employed to synthesize analogues of potent antitumor agents . Additionally, the reaction of aminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates with primary amino group-containing reagents can lead to pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones .

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of pyrazolo[3,4-d]pyrimidin-4-ol derivatives. For example, the crystal structure of a related compound, 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, reveals hydrogen-bonded rings and π-π stacking interactions that contribute to the supramolecular structure . Such structural analyses are crucial for understanding the intermolecular interactions that may influence the biological activity of these compounds.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ol derivatives can undergo various chemical reactions, including nucleophilic substitutions and complex formation with phenols . These reactions can lead to the formation of new compounds with different physical and chemical properties, potentially altering their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-ol derivatives are influenced by their molecular structure. For instance, complexes formed with phenols are stable at high temperatures, and their melting and thermolysis are characterized by endothermic effects . The solubility, stability, and reactivity of these compounds are important factors in their potential as pharmaceutical agents.

科学研究应用

抗菌和抗癌活性

吡唑并[3,4-d]嘧啶-4-醇衍生物已被合成并表征其潜在的抗菌和抗癌活性。例如,与嘧啶衍生物连接的新型吡唑衍生物对各种细菌显示出有希望的结果,并且与多柔比星等参考药物相比表现出显着的抗癌活性,突出了它们作为治疗剂的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

杀虫和抗菌潜力

吡啶连接的吡唑杂环化合物的合成证明了它们在杀虫和抗菌应用中的有效性。这些化合物针对粉虱昆虫和选定的微生物进行了评估,显示出显着的潜力,表明它们在农业和微生物管理方面具有多功能性 (Deohate & Palaspagar, 2020)。

腺苷受体亲和力

对 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的研究探索了它们对 A1 腺苷受体的亲和力,揭示了具有潜在神经或心血管应用的有希望的化合物。这些化合物通过与腺苷受体的相互作用,可以影响各种生理过程,包括心脏功能和神经活动 (Harden, Quinn, & Scammells, 1991)。

抗菌和抗 5-脂氧合酶剂

一系列新型的吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性,强调了吡唑并[3,4-d]嘧啶-4-醇衍生物在对抗癌症和炎症性疾病中的化学多功能性和治疗潜力 (Rahmouni 等人,2016)。

结构和稳定性研究

该化合物的结构类似物已被用于研究与酚类的络合物形成,揭示了它们在材料科学和药物制剂中的稳定性和潜在应用。此类研究突出了分子间相互作用在确定化合物物理性质中的重要性 (Erkin 等人,2017)。

未来方向

Pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and similar compounds may have potential future applications in various therapeutic areas.

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKXLZNFZVFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

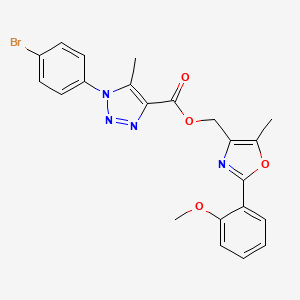

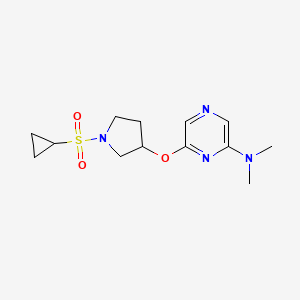

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

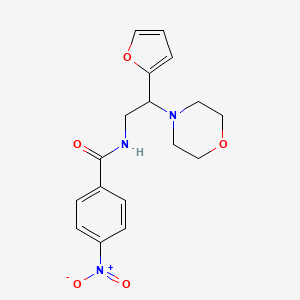

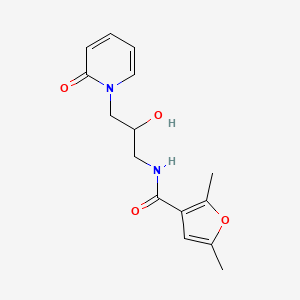

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

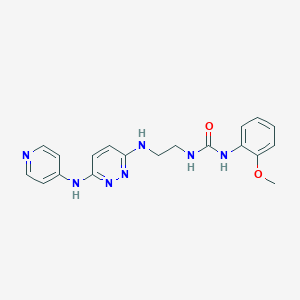

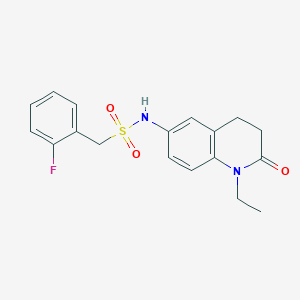

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)